![molecular formula C12H18F3NO3 B7581628 3-[1-(4,4,4-Trifluorobutanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7581628.png)
3-[1-(4,4,4-Trifluorobutanoyl)piperidin-4-yl]propanoic acid
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Overview
Description
3-[1-(4,4,4-Trifluorobutanoyl)piperidin-4-yl]propanoic acid, also known as TFP or TFPAA, is a chemical compound that has recently gained attention in the scientific community for its potential use in biochemical and physiological research.
Mechanism of Action
3-[1-(4,4,4-Trifluorobutanoyl)piperidin-4-yl]propanoic acidAA acts as a potent and selective modulator of certain voltage-gated ion channels, including Nav1.7 and Nav1.8. It binds to a specific site on the channel and alters its gating properties, leading to changes in ion flow and membrane potential.
Biochemical and Physiological Effects:
3-[1-(4,4,4-Trifluorobutanoyl)piperidin-4-yl]propanoic acidAA has been shown to produce a dose-dependent reduction in pain-related behaviors in animal models, indicating its potential as a therapeutic agent for pain management. It has also been found to affect the excitability of neurons in the dorsal root ganglia, which play a key role in transmitting pain signals to the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[1-(4,4,4-Trifluorobutanoyl)piperidin-4-yl]propanoic acidAA in lab experiments is its high potency and selectivity for specific ion channels, allowing for precise manipulation of channel activity. However, its use is limited by its relatively short half-life and the need for specialized equipment and expertise in electrophysiology experiments.
Future Directions
Future research on 3-[1-(4,4,4-Trifluorobutanoyl)piperidin-4-yl]propanoic acidAA could focus on further elucidating its mechanism of action and exploring its potential as a therapeutic agent for pain management. Additionally, studies could investigate its effects on other ion channels and neuronal populations, as well as its potential use in other areas of biomedical research.
Synthesis Methods
3-[1-(4,4,4-Trifluorobutanoyl)piperidin-4-yl]propanoic acidAA can be synthesized through a multistep process involving the reaction of 4-piperidone with 4,4,4-trifluorobutyryl chloride, followed by the addition of propanoic acid. The resulting product is then purified through chromatography to obtain 3-[1-(4,4,4-Trifluorobutanoyl)piperidin-4-yl]propanoic acidAA in its pure form.
Scientific Research Applications
3-[1-(4,4,4-Trifluorobutanoyl)piperidin-4-yl]propanoic acidAA has shown potential as a tool for studying the function of various ion channels, particularly those involved in pain sensation and neuronal excitability. It has been used in electrophysiological experiments to study the effects of ion channel modulators on channel activity and to investigate the mechanisms underlying pain perception.
properties
IUPAC Name |
3-[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO3/c13-12(14,15)6-3-10(17)16-7-4-9(5-8-16)1-2-11(18)19/h9H,1-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXSOJUVBKRECT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)O)C(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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